Product packaging for Guanylyl(2' 5')adenosine ammonium salt(Cat. No.:CAS No. 103192-47-8)

Guanylyl(2' 5')adenosine ammonium salt

Cat. No.: B1450799
CAS No.: 103192-47-8
M. Wt: 629.5 g/mol
InChI Key: GJPWIAVAWZIIHD-UHFFFAOYSA-N
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Description

Overview of Guanylyl(2'→5')adenosine Ammonium Salt

Guanylyl(2'→5')adenosine ammonium salt constitutes a synthetic dinucleotide analog that plays a crucial role in biochemical research applications focused on RNA biology and antiviral mechanisms. The compound features a distinctive chemical structure characterized by a 2'→5' phosphodiester bond connecting guanosine and adenosine nucleotides, which differs fundamentally from the conventional 3'→5' linkages found in natural RNA and DNA molecules. This unique connectivity pattern places the compound within the family of 2',5'-oligoadenylates, which serve as critical signaling molecules in the interferon-induced antiviral response pathway.

The molecular composition of Guanylyl(2'→5')adenosine ammonium salt includes twenty carbon atoms, twenty-eight hydrogen atoms, eleven nitrogen atoms, eleven oxygen atoms, and one phosphorus atom, resulting in a molecular weight of 629.5 grams per mole. The compound is catalogued under the Chemical Abstracts Service registry number 103192-47-8, and its systematic name follows the International Union of Pure and Applied Chemistry nomenclature as [2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate combined with ammonia. The ammonium salt form enhances the compound's stability and solubility characteristics, making it suitable for various experimental applications in laboratory settings.

The structural properties of this dinucleotide enable specific interactions with enzymes involved in the 2',5'-oligoadenylate synthetase pathway, particularly those responsible for recognizing and processing double-stranded RNA molecules. These enzymatic interactions form the foundation for the compound's utility in research investigating cellular responses to viral infections and the mechanisms underlying interferon-mediated antiviral activity. The compound's ability to mimic natural 2',5'-oligoadenylate substrates while maintaining chemical stability makes it an invaluable tool for dissecting the molecular details of innate immune responses.

Property Value Reference
Molecular Formula C20H28N11O11P
Molecular Weight 629.5 g/mol
CAS Registry Number 103192-47-8
Storage Temperature -20°C
Hydrogen Bond Donors 9
Hydrogen Bond Acceptors 18
Rotatable Bonds 8

Historical Context and Discovery

The discovery and characterization of 2',5'-oligoadenylate compounds, including Guanylyl(2'→5')adenosine ammonium salt, emerged from pioneering research into interferon-mediated antiviral mechanisms during the latter half of the twentieth century. The 2'-5'-oligoadenylate synthetase enzyme family was among the first interferon-induced antiviral enzymes to be identified and characterized, establishing the foundation for understanding how cells respond to viral infections through the production of unusual nucleotide linkages. This groundbreaking work revealed that interferon treatment of cells resulted in the synthesis of enzymes capable of producing 2',5'-linked oligoadenylates from adenosine triphosphate substrates in the presence of double-stranded RNA.

The historical development of knowledge regarding the 2',5'-oligoadenylate system progressed through systematic investigations of interferon-induced cellular changes. Researchers observed that cells treated with interferon developed enhanced resistance to viral infections, and subsequent biochemical analyses identified the production of unusual nucleotide species with 2'→5' phosphodiester linkages. The characterization of these compounds revealed their role as signaling molecules that activate latent ribonuclease L, leading to the degradation of both viral and cellular RNA molecules as part of the antiviral response mechanism.

The synthesis and study of specific 2',5'-oligoadenylate analogs, including Guanylyl(2'→5')adenosine derivatives, became essential for understanding the structure-function relationships within this antiviral system. Early structural studies established that the trimeric form, consisting of three adenylyl residues linked by 2'→5' bonds, represented the principal species found in interferon-treated and virus-infected cells. These findings led to the development of synthetic analogs that could mimic natural substrates while providing enhanced stability and specific binding properties for research applications.

The evolution of synthetic methodologies for producing 2',5'-oligoadenylate compounds facilitated detailed kinetic and structural studies of the enzymes involved in this pathway. Research groups developed protocols for enzymatic synthesis using 2'-5'-oligoadenylate synthetase enzymes bound to polymer supports, enabling the production of radiolabeled compounds for sensitive detection and analysis. These methodological advances established the foundation for contemporary research applications using synthetic 2',5'-oligoadenylate analogs in studies of antiviral mechanisms and cellular signaling pathways.

Research Objectives and Significance

The research applications of Guanylyl(2'→5')adenosine ammonium salt encompass fundamental investigations into the molecular mechanisms underlying cellular antiviral responses and the regulation of RNA metabolism. Primary research objectives include elucidating the structural requirements for 2',5'-oligoadenylate recognition by target enzymes, characterizing the kinetic properties of ribonuclease L activation, and developing sensitive assays for monitoring 2',5'-oligoadenylate synthesis in cellular systems. These investigations contribute to understanding how cells detect and respond to viral infections through the coordinated action of interferon-induced enzymes and signaling molecules.

Contemporary research utilizing this compound focuses on dissecting the molecular details of the 2',5'-oligoadenylate synthetase enzyme family and their roles in innate immunity. Studies have revealed that different members of this enzyme family exhibit varying sensitivities to double-stranded RNA activation and produce oligoadenylates of different lengths. The 2'-5'-oligoadenylate synthetase 3 enzyme, in particular, demonstrates enhanced sensitivity to double-stranded RNA compared to other family members and synthesizes longer oligoadenylate products capable of efficiently activating ribonuclease L. These findings highlight the importance of understanding structure-function relationships within the 2',5'-oligoadenylate system for developing targeted therapeutic approaches.

The significance of research involving Guanylyl(2'→5')adenosine ammonium salt extends to potential therapeutic applications in antiviral medicine. Recent studies have proposed the use of synthetic 2',5'-oligoadenylates as inhalation drugs for treating respiratory viral infections, based on their ability to activate ribonuclease L independently of the interferon system. This approach could circumvent potential dysfunction in interferon signaling pathways observed in severe viral infections while directly stimulating antiviral effector mechanisms. The development of such therapeutic strategies requires detailed understanding of 2',5'-oligoadenylate structure-activity relationships and cellular uptake mechanisms.

Research investigations have also revealed the broader cellular functions of the 2',5'-oligoadenylate system beyond antiviral defense, including roles in apoptosis regulation and growth control. The discovery that ribonuclease L functions as a hereditary prostate cancer gene has expanded interest in this pathway's involvement in cancer biology and tumor suppression mechanisms. These findings demonstrate the multifaceted significance of 2',5'-oligoadenylate research and the potential for discovering novel therapeutic targets through continued investigation of this biochemical system.

Research Application Objective Significance
Enzyme Kinetics Characterize ribonuclease L activation Understanding antiviral mechanisms
Structural Biology Elucidate binding requirements Drug design applications
Cell Biology Monitor 2',5'-oligoadenylate synthesis Disease mechanism studies
Therapeutic Development Develop antiviral compounds Clinical treatment options

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28N11O11P B1450799 Guanylyl(2' 5')adenosine ammonium salt CAS No. 103192-47-8

Properties

IUPAC Name

[2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N10O11P.H3N/c21-14-8-15(24-3-23-14)29(4-25-8)18-12(34)10(32)7(40-18)2-38-42(36,37)41-13-11(33)6(1-31)39-19(13)30-5-26-9-16(30)27-20(22)28-17(9)35;/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H2,21,23,24)(H3,22,27,28,35);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPWIAVAWZIIHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C5N=C(NC6=O)N)CO)O)O)O)N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N11O11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585173
Record name [2-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

629.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103192-47-8
Record name [2-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Activation of Nucleoside Monophosphates (NMPs)

A common approach to prepare dinucleotides like Guanylyl(2'→5')adenosine involves activating nucleoside monophosphates (NMPs) to reactive intermediates such as nucleoside imidazolides. This activation facilitates the formation of phosphodiester bonds under mild conditions.

  • The carbonyldiimidazole (CDI) method is widely used to activate NMPs. It involves treating the NMP with 1,1'-carbonyldiimidazole in acetonitrile at room temperature for about one day, generating an imidazolide intermediate ready for coupling.

  • The reaction proceeds under relatively mild conditions without requiring extensive purification steps, making it efficient for preparing nucleotide triphosphates and dinucleotides.

Formation of the 2'→5' Phosphodiester Bond

  • The 2'→5' linkage is less common than the canonical 3'→5' bond and requires selective protection and activation strategies.

  • Selective protection of the 3' hydroxyl group and activation of the 2' hydroxyl group on the ribose sugar are critical. For example, protecting groups such as silyl ethers or tetrahydropyranyl groups can be used to block undesired positions.

  • The coupling step involves reacting the activated guanosine monophosphate with adenosine derivatives under controlled conditions, often in the presence of zinc chloride or other catalysts to promote phosphodiester bond formation.

One-Pot Diphosphorylation and Coupling

Recent advances have introduced one-pot synthesis methods to simplify the preparation:

  • Starting from a 5′-O-tosylated guanosine derivative, reaction with tetrabutylammonium pyrophosphate salt yields the diphosphate intermediate.

  • Subsequent methylation at the N7 position and condensation with guanosine monophosphate imidazolide in the presence of zinc chloride afford the desired dinucleotide.

  • This method reduces purification steps and improves yield compared to stepwise phosphorylation.

Enzymatic Synthesis Methods

  • Enzymatic synthesis using kinases such as guanylate kinase or adenylate kinase can convert nucleoside monophosphates to triphosphates, which can then be coupled enzymatically to form dinucleotides.

  • However, attempts to replace guanylate kinase with adenylate kinase for GTP synthesis were unsuccessful, indicating enzyme specificity limitations.

  • Enzymatic methods are convenient for producing natural nucleotides but less flexible for modified nucleotides or non-canonical linkages like the 2'→5' bond.

Purification and Yield Considerations

  • Ion-exchange chromatography on DEAE-cellulose is commonly used to purify nucleotide products after synthesis.

  • Precipitation techniques, such as ethanol precipitation, can yield products of sufficient purity for enzymatic applications.

  • Yields vary depending on the method; for example, one-pot diphosphorylation methods can yield diphosphates in 54% yield, while the initial phosphorylation step may have lower yields (~13%).

Summary Table of Preparation Methods

Method Key Steps/Conditions Yield (%) Advantages Limitations
Carbonyldiimidazole (CDI) Activation of NMP with CDI in CH3CN, coupling to NMP ~75 Mild conditions, no purification step Requires activated intermediates
One-pot diphosphorylation 5′-O-tosylation, reaction with tetrabutylammonium pyrophosphate, methylation, coupling with GMP-imidazolide 50-54 Simplifies synthesis, fewer purifications Moderate yield, sensitive to solubility
Enzymatic synthesis Kinase-mediated phosphorylation and coupling Variable High specificity, mild conditions Enzyme specificity limits substrate
Protection/deprotection Use of silyl or tetrahydropyranyl groups to direct linkage N/A Enables selective 2′→5′ bond formation Multi-step, requires careful control

Detailed Research Findings

  • Simon et al. (1990) demonstrated the efficacy of the CDI method for synthesizing nucleoside triphosphates and suggested its applicability for dinucleotide synthesis with tri-n-alkylammonium salts.

  • Recent work by researchers developing cap analogs showed that direct diphosphorylation from 5′-O-tosylated guanosine derivatives followed by methylation and coupling with GMP-imidazolide is an effective route to dinucleotides, including those with non-standard linkages.

  • Protection strategies to selectively expose the 2' hydroxyl group while protecting the 3' and 5' positions are critical for directing the formation of the 2'→5' phosphodiester bond.

Chemical Reactions Analysis

Types of Reactions

Guanylyl(2’ 5’)adenosine ammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

RNA Research

Role in RNA Structure and Function Studies
Guanylyl(2' 5')adenosine serves as a substrate for various ribonucleases, which are enzymes that degrade RNA molecules. Its unique 2' to 5' phosphodiester linkage distinguishes it from the more common 3' to 5' linkages found in natural RNA. This characteristic allows researchers to investigate the specificity and kinetics of ribonucleases, thus providing insights into RNA metabolism and processing mechanisms.

Case Study: Ribonuclease T1 Specificity
In a study examining the specificity of ribonuclease T1, researchers utilized guanylyl(2' 5')adenosine to explore how modifications in enzyme structure could alter substrate recognition and cleavage patterns. This research highlights the potential of guanylyl(2' 5')adenosine in elucidating enzyme-substrate interactions and the underlying biochemical pathways involved in RNA degradation .

Antiviral Research

Potential as an Antiviral Agent
Guanylyl(2' 5')adenosine has shown promise as an antiviral agent due to its ability to mimic natural nucleotides involved in cellular signaling pathways. Its incorporation into viral genomes can disrupt replication processes, making it a candidate for further investigation in antiviral therapies.

Case Study: Inhibition of Viral Replication
Research has demonstrated that guanylyl(2' 5')adenosine can inhibit the replication of certain viruses by interfering with their RNA synthesis. This mechanism is particularly relevant for viruses that rely on cellular machinery for replication, thereby highlighting the compound's potential utility in developing antiviral drugs .

Signal Transduction Studies

Modulation of Cellular Signaling Pathways
Guanylyl(2' 5')adenosine plays a role in modulating cellular signaling pathways, particularly those involving guanosine triphosphate (GTP) and cyclic guanosine monophosphate (cGMP). By acting as a signaling molecule, it can influence various physiological processes, including cell proliferation and differentiation.

Case Study: cGMP Pathway Activation
In studies focusing on the cGMP signaling pathway, guanylyl(2' 5')adenosine has been shown to activate guanylate cyclase, leading to increased levels of cGMP within cells. This activation is crucial for understanding how cells respond to external stimuli and regulate functions such as vascular tone and neurotransmission .

Therapeutic Applications

Development of Therapeutics Based on Guanylyl(2' 5')adenosine
The unique properties of guanylyl(2' 5')adenosine have led to its exploration as a therapeutic agent in various medical fields. Its ability to mimic natural nucleotides allows for potential applications in gene therapy and cancer treatment.

Case Study: Gene Therapy Approaches
Recent advancements have explored the use of guanylyl(2' 5')adenosine in gene therapy protocols aimed at correcting genetic disorders. By utilizing its structural characteristics, researchers aim to develop novel delivery systems that enhance the efficacy of gene editing technologies .

Summary Table of Applications

Application AreaDescriptionCase Studies/Findings
RNA ResearchSubstrate for ribonucleases; studies on RNA metabolismRibonuclease T1 specificity studies
Antiviral ResearchPotential antiviral agent disrupting viral replicationInhibition of viral replication studies
Signal TransductionModulates GTP and cGMP pathwaysActivation of cGMP signaling
Therapeutic ApplicationsDevelopment in gene therapy and cancer treatmentGene therapy approaches using guanylyl(2' 5')adenosine

Mechanism of Action

The mechanism of action of Guanylyl(2’ 5’)adenosine ammonium salt involves its incorporation into nucleic acids, where it can interfere with normal nucleotide synthesis and function. The compound targets enzymes involved in nucleotide metabolism, such as polymerases and kinases, thereby affecting cellular processes like DNA replication and RNA transcription .

Comparison with Similar Compounds

Adenosine, Uridylyl-(2' 5')-, Monoammonium Salt (CAS 108320-81-6)

  • Structural Differences : Replaces guanine with uracil, altering base-pairing properties and receptor affinity. Retains the 2'-5' phosphodiester linkage and ammonium salt modification .
  • Functional Implications: The uridine base shifts its interaction profile; for example, it may bind preferentially to adenosine deaminases or uridine-specific kinases. Its applications include structural biology (e.g., X-ray crystallography) and studies of RNA analogs with non-canonical linkages .
  • Research Findings: Limited direct data, but uridylyl derivatives are often used to probe RNA polymerase specificity and nucleotide-modifying enzymes due to their altered base configuration .

Guanylyl 5'-Phosphoramidate Ammonium (CAS 113728-12-4)

  • Structural Differences: Features a phosphoramidate group (NH₂-PO₃⁻) instead of a phosphate group, enhancing resistance to hydrolysis. Retains the guanosine moiety but lacks the adenosine component .
  • Functional Implications: Increased stability makes it a valuable probe for studying GTPase activity and nucleotide-binding proteins. The absence of adenosine limits its use in dinucleotide-specific pathways .
  • Research Findings : Phosphoramidate derivatives are critical in enzymology for trapping intermediate states in GTP-dependent processes, such as signal transduction and ribosomal translation .

5’-Guanylyl Beta-Gamma-Imidodiphosphate (dGDPNP)

  • Structural Differences: A non-hydrolyzable GTP analog with an imidodiphosphate group, mimicking GTP in guanylyl cyclase activation but resistant to enzymatic cleavage .
  • Functional Implications : Used to study GTP-dependent processes, such as G-protein signaling and membrane guanylyl cyclase receptors, without signal termination via hydrolysis .
  • Research Findings : Demonstrates prolonged activation of guanylyl cyclase receptors, making it essential for in vitro assays of cGMP production and downstream vasodilation pathways .

Data Table: Key Features of Guanylyl(2' 5')adenosine Ammonium Salt and Analogs

Compound Name CAS Molecular Formula Key Features Applications
This compound 103192-47-8 C₂₀H₂₈N₁₀O₁₃P·NH₃ 2'-5' linkage, ammonium salt, dinucleotide cGMP signaling, enzyme assays, nucleotide-protein studies
Uridylyl-(2' 5')adenosine monoammonium salt 108320-81-6 C₁₉H₂₄N₇O₁₂P·NH₃ Uracil base, 2'-5' linkage, ammonium salt RNA analog studies, structural biology
Guanylyl 5'-phosphoramidate ammonium 113728-12-4 C₁₀H₁₆N₆O₁₀P₂·NH₃ Phosphoramidate group, hydrolysis-resistant GTPase studies, enzymology
5’-Guanylyl beta-gamma-imidodiphosphate 37025-55-1 C₁₀H₁₆N₅O₁₃P₃ Non-hydrolyzable GTP analog Guanylyl cyclase activation assays

Research Findings and Functional Insights

  • This compound: Acts as a partial agonist or antagonist in guanylyl cyclase pathways due to its 2'-5' linkage, which disrupts canonical enzyme binding . Used in studies of endothelial and smooth muscle cell signaling, where adenosine receptors (e.g., A2A) and guanylyl cyclase jointly regulate vasodilation via nitric oxide (NO) and cGMP .
  • Comparative Efficacy: The uridylyl analog exhibits lower affinity for guanylyl cyclase but may interact with uridine-specific kinases or nucleotidases . Phosphoramidate derivatives (e.g., CAS 113728-12-4) provide superior stability in prolonged enzymatic assays compared to the hydrolyzable phosphate group in Guanylyl(2' 5')adenosine .

Biological Activity

Guanylyl(2' 5')adenosine ammonium salt, a nucleotide analog characterized by a unique 2',5'-phosphodiester bond, has garnered attention for its diverse biological activities and applications in biochemical research. This article explores its synthesis, biological mechanisms, and potential therapeutic uses, supported by data tables and case studies.

This compound (CAS 103192-47-8) has a molecular formula of C20H25N10O11P·NH3 and a molecular weight of approximately 629.48 g/mol . The synthesis typically involves the coupling of guanosine and adenosine using phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry in anhydrous solvents.

Synthetic Route Overview

StepDescription
1Coupling of guanosine and adenosine through a 2',5'-phosphodiester bond.
2Use of bases such as triethylamine to facilitate the reaction.
3Purification via high-performance liquid chromatography (HPLC).

Biological Mechanisms

This compound exhibits several biological activities primarily through its incorporation into nucleic acids, where it can disrupt normal nucleotide function. Its mechanism of action includes:

  • Inhibition of Nucleotide Metabolism : It targets enzymes like polymerases and kinases, affecting DNA replication and RNA transcription.
  • Antiviral Activity : The compound has shown potential in inhibiting viral replication by mimicking natural substrates for RNA polymerases, thus disrupting viral RNA synthesis .

Applications in Scientific Research

The compound is utilized across various fields:

  • Biochemistry : As a model compound for studying nucleotide interactions.
  • Molecular Biology : In investigations of RNA and DNA synthesis.
  • Pharmacology : In the development of antiviral and anticancer therapies by serving as a nucleotide analog.

Case Studies and Research Findings

  • Antiviral Activity : A study demonstrated that this compound effectively inhibited the replication of certain viruses by interfering with their RNA synthesis pathways. This was attributed to its structural similarity to natural nucleotides, allowing it to be incorporated into viral RNA .
  • Cytotoxicity Assessment : Research evaluating the cytotoxic effects on various cell lines indicated that while the compound interferes with nucleotide metabolism, it does not exhibit significant cytotoxicity at therapeutic concentrations, making it a promising candidate for further development in antiviral therapies .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

Compound NameStructure TypeUnique Features
Guanylyl(2' 5')guanosine ammonium saltAtypical nucleotideContains two guanine bases; used in antiviral research
Adenylyl(2' 5')adenosine ammonium saltAtypical nucleotideContains two adenosine bases linked by a 2',5'-phosphodiester bond
Uridylyl(2' 5')uridine ammonium saltAtypical nucleotideExhibits notable antiviral properties; similar structural features.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying guanylyl(2' 5')adenosine ammonium salt?

  • Methodological Answer : Synthesis typically involves enzymatic or chemical coupling of guanosine and adenosine nucleotides, followed by ammonium salt precipitation. For purification, use reverse-phase HPLC with a C18 column and a gradient of acetonitrile in ammonium acetate buffer (pH 6.8) to isolate the product . Analytical balance precision (e.g., ±0.0001 g) is critical for preparing precursor solutions, and volumetric flasks ensure accurate molarity . Post-synthesis, lyophilization in ammonium-containing buffers stabilizes the salt form .

Q. How does this compound function in cyclic nucleotide signaling pathways?

  • Methodological Answer : This compound acts as a substrate or modulator for guanylyl cyclase (GC) and adenylate cyclase, influencing cGMP and cAMP production. In vascular studies, adenosine-induced vasodilation involves endothelial nitric oxide (NO) release, which activates soluble GC in smooth muscle cells, increasing cGMP and opening potassium channels . Parallel cAMP signaling via A2A receptors further modulates vascular tone . Use inhibitors like ODQ (soluble GC inhibitor) or L-NAME (NOS inhibitor) to dissect these pathways .

Q. What analytical techniques validate the purity and stability of this compound?

  • Methodological Answer :

  • HPLC : Monitor purity using a UV detector at 260 nm; theoretical plate counts ≥3000 ensure column efficiency .
  • Mass Spectrometry : Confirm molecular weight (e.g., ~579.33 g/mol for deuterated analogs) and salt formation .
  • Stability Tests : Store at -20°C in desiccated, light-protected vials to prevent hydrolysis. Periodic pH checks (using calibrated meters) and re-analysis after 6 months are recommended .

Advanced Research Questions

Q. How to resolve contradictions in endothelial vs. smooth muscle-specific effects of this compound?

  • Methodological Answer : Contradictions arise from tissue-specific receptor localization (e.g., A2A receptors in both endothelial and smooth muscle layers ). Use endothelial denudation or cell-specific knockout models to isolate contributions. In pial arterioles, denudation reduced adenosine-induced dilation by 50–60%, implicating endothelial NO as a key mediator . Complement with patch-clamp electrophysiology to study Kir channel activation in smooth muscle .

Q. What experimental designs address conflicting data on guanylyl cyclase inhibition in adenosine-mediated responses?

  • Methodological Answer : Soluble GC inhibitor ODQ attenuates adenosine-induced vasodilation by ~50%, but residual effects suggest cAMP-mediated pathways . To dissect this:

  • Combine ODQ with cAMP antagonists (e.g., Rp-cAMPS).
  • Measure simultaneous cGMP/cAMP levels via ELISA or FRET-based biosensors .
  • Use isoform-specific GC inhibitors (e.g., NS2020 for soluble GC) to clarify off-target effects .

Q. How does this compound interact with other nucleotides in enzymatic assays?

  • Methodological Answer : Competitive binding assays (e.g., ATP-d4 analogs ) or fluorescence polarization can quantify affinity for GC or adenylate cyclase. For example, ATPγS competes with adenosine derivatives in polymerase assays, requiring strict nucleotide concentration controls . Use stopped-flow kinetics to measure real-time binding dynamics.

Q. What are the optimal solubility and stability conditions for in vivo applications?

  • Methodological Answer : Prepare fresh solutions in ammonium acetate (pH 7.4) to prevent aggregation. For in vivo infusion, filter-sterilize (0.22 μm) and maintain isotonicity with NaCl . Stability tests under physiological conditions (37°C, 5% CO2) show <10% degradation over 24 hours when protected from light .

Q. How to differentiate cGMP vs. cAMP downstream effects in cellular models?

  • Methodological Answer :

  • Pharmacological Blockers : Use KT5823 (cGMP-dependent kinase inhibitor) vs. H-89 (cAMP-dependent kinase inhibitor).
  • Genetically Encoded Reporters : Express FlincG3 (cGMP) or ICUE3 (cAMP) biosensors for live-cell imaging .
  • Knockdown Models : siRNA targeting GC or adenylate cyclase isoforms clarifies pathway-specific contributions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Guanylyl(2' 5')adenosine ammonium salt
Reactant of Route 2
Guanylyl(2' 5')adenosine ammonium salt

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